2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde
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Overview
Description
2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde typically involves the reaction of 3,4-dimethoxyphenylacetic acid with various 2-bromoacetophenones . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide. The reaction proceeds through a series of steps including cyclization and formylation to introduce the aldehyde functional group at the C-5 position of the target molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde can undergo various chemical reactions including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce various substituents onto the imidazole ring.
Major Products Formed
Oxidation: 2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid.
Reduction: 2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-methanol.
Substitution: Various substituted imidazo[2,1-b][1,3,4]thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid
- 2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-methanol
- 2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide
Uniqueness
2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for further chemical modifications and derivatizations. This makes it a versatile intermediate in the synthesis of various biologically active compounds.
Properties
IUPAC Name |
2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-4-6(3-11)10-7(8-4)12-5(2)9-10/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJUIACYGXTGNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)SC(=N2)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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